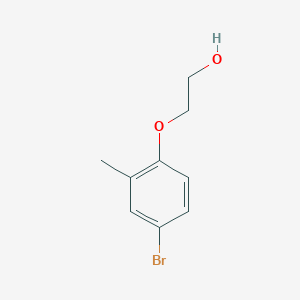

2-(4-Bromo-2-methylphenoxy)ethan-1-ol

Description

2-(4-Bromo-2-methylphenoxy)ethan-1-ol is a brominated aromatic alcohol featuring a methyl-substituted phenoxy group attached to an ethanol backbone. The bromine atom at the para position and the methyl group at the ortho position on the phenyl ring contribute to its electronic and steric properties, influencing reactivity and interactions in chemical or biological systems.

Properties

IUPAC Name |

2-(4-bromo-2-methylphenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKRDSKOLPKIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenoxy)ethan-1-ol typically involves the reaction of 4-bromo-2-methylphenol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the phenoxide ion on the ethylene oxide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenoxy)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-bromo-2-methylphenoxy)acetaldehyde or 2-(4-bromo-2-methylphenoxy)acetic acid.

Reduction: Formation of 2-(4-hydroxy-2-methylphenoxy)ethan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-2-methylphenoxy)ethan-1-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromine atom and the hydroxyl group allows for various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-(4-Bromo-2-methylphenoxy)ethan-1-ol, differing primarily in substituents, branching, or functional groups:

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (23)

- Structure : Methoxy group at the ortho position instead of methyl.

- Synthesis : Prepared via reduction of a ketone intermediate using borane dimethyl sulfide, achieving 92% yield .

- Key Differences : The methoxy group (electron-withdrawing) reduces electron density on the aromatic ring compared to the methyl group (electron-donating) in the target compound. This affects electrophilic substitution reactivity and solubility in polar solvents.

2-(4-Bromophenyl)-2-methylpropan-1-ol

- Structure : Branched isobutyl chain with a methyl group adjacent to the hydroxyl .

- The absence of a phenoxy group alters hydrogen-bonding capacity.

(2S)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol

- Structure: Amino group replaces the hydroxyl, with a methoxy substituent .

- This modification is critical for biological activity, such as enzyme interactions.

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol

- Structure : Fluorine atom and sulfanyl group enhance electronegativity and lipophilicity .

- Key Differences : Fluorine’s strong electron-withdrawing effect increases stability against metabolic degradation. The sulfanyl group adds nucleophilic character, enabling disulfide bond formation.

(1S)-2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol

Physicochemical Properties

Biological Activity

2-(4-Bromo-2-methylphenoxy)ethan-1-ol, also known by its CAS number 741699-20-7, is an organic compound characterized by a brominated aromatic ring and an alcohol functional group. This compound has gained attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key findings from various studies, including case studies and research data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a bromine atom attached to a methyl-substituted phenoxy group, contributing to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing that the compound can inhibit bacterial growth at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound's brominated structure may enhance its ability to penetrate bacterial cell walls and disrupt cellular functions.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A series of cytotoxicity assays were performed on various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MCF7) cells. The compound demonstrated dose-dependent cytotoxic effects, with IC50 values indicating significant potency.

| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |

|---|---|---|

| HEPG2 | 15 | 0.5 |

| MCF7 | 20 | 0.3 |

The results indicate that while this compound is less potent than doxorubicin, it still shows promising anticancer activity that warrants further exploration.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation or bacterial metabolism.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

- Disruption of Membrane Integrity : The brominated phenoxy group may interact with lipid membranes, compromising their integrity and leading to cell lysis in bacteria.

Case Studies

A notable case study involved the administration of this compound in an animal model for cancer treatment. Mice bearing tumors were treated with the compound over several weeks, resulting in a significant reduction in tumor size compared to control groups receiving no treatment. Histological analysis revealed increased apoptosis within tumor tissues, supporting the compound's role in inducing cancer cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.